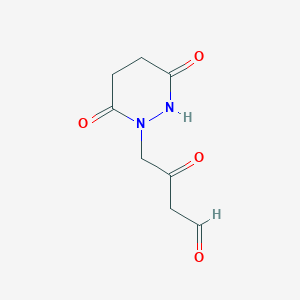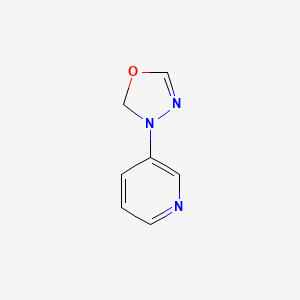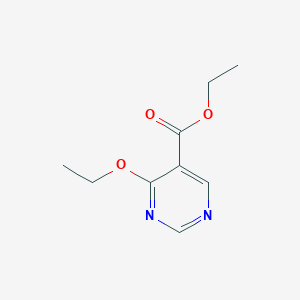
4-(3,6-Dioxotetrahydropyridazin-1(2H)-yl)-3-oxobutanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,6-Dioxotetrahydropyridazin-1(2H)-yl)-3-oxobutanal is a complex organic compound that features a pyridazine ring fused with a butanal group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,6-Dioxotetrahydropyridazin-1(2H)-yl)-3-oxobutanal typically involves multi-step organic reactions. One possible route could involve the cyclization of a suitable precursor to form the pyridazine ring, followed by functionalization to introduce the oxobutanal group. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure cost-effectiveness and safety. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-(3,6-Dioxotetrahydropyridazin-1(2H)-yl)-3-oxobutanal can undergo various chemical reactions including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in biochemical studies due to its unique structure.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialized chemicals.
Mecanismo De Acción
The mechanism of action of 4-(3,6-Dioxotetrahydropyridazin-1(2H)-yl)-3-oxobutanal would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would be elucidated through detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-(3,6-Dioxotetrahydropyridazin-1(2H)-yl)-3-oxobutanal might include other pyridazine derivatives and oxobutanal-containing molecules.
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H10N2O4 |
|---|---|
Peso molecular |
198.18 g/mol |
Nombre IUPAC |
4-(3,6-dioxodiazinan-1-yl)-3-oxobutanal |
InChI |
InChI=1S/C8H10N2O4/c11-4-3-6(12)5-10-8(14)2-1-7(13)9-10/h4H,1-3,5H2,(H,9,13) |
Clave InChI |
HKYOFJSEUSOMSB-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(NC1=O)CC(=O)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Methyl-1,4-dihydropyrido[3,4-d]pyrimidine](/img/structure/B13108229.png)

![3-[Bis(tert-butoxycarbonyl)amino]-5-(bromomethyl)pyridine](/img/structure/B13108239.png)



![1-(Benzo[b]thiophen-3-yl)-2-phenylbutan-1-one](/img/structure/B13108257.png)





